[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1432031-03-2
VCID: VC2953574
InChI: InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-5(3-10)11-12;/h1-2H,3-4,10H2;1H
SMILES: C1=CN(N=C1CN)CC(F)(F)F.Cl
Molecular Formula: C6H9ClF3N3
Molecular Weight: 215.6 g/mol

[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride

CAS No.: 1432031-03-2

Cat. No.: VC2953574

Molecular Formula: C6H9ClF3N3

Molecular Weight: 215.6 g/mol

* For research use only. Not for human or veterinary use.

[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride - 1432031-03-2

Specification

CAS No. 1432031-03-2
Molecular Formula C6H9ClF3N3
Molecular Weight 215.6 g/mol
IUPAC Name [1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-5(3-10)11-12;/h1-2H,3-4,10H2;1H
Standard InChI Key ZHXZAZRPDHFXIZ-UHFFFAOYSA-N
SMILES C1=CN(N=C1CN)CC(F)(F)F.Cl
Canonical SMILES C1=CN(N=C1CN)CC(F)(F)F.Cl

Introduction

Chemical Identity and Properties

Chemical Structure and Identification

The compound [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride represents a hydrochloride salt of the corresponding free base. The core structure consists of a pyrazole ring with a 2,2,2-trifluoroethyl substituent at the N1 position and an aminomethyl group at the C3 position. This structural arrangement creates a molecule with both lipophilic (trifluoroethyl) and hydrophilic (aminomethyl) domains, potentially useful for various applications in medicinal chemistry and materials science .

Table 1: Chemical Identifiers and Properties

ParameterValue
Common Name[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
CAS Number1432031-03-2
IUPAC Name[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine;hydrochloride
Molecular FormulaC6H9ClF3N3
Molecular Weight215.60 g/mol
Canonical SMILESC1=CN(N=C1CN)CC(F)(F)F.Cl
InChIInChI=1S/C6H8F3N3.ClH/c7-6(8,9)4-12-2-1-5(3-10)11-12;/h1-2H,3-4,10H2;1H
InChI KeyZHXZAZRPDHFXIZ-UHFFFAOYSA-N
Purity (Commercial)Typically ≥95%

Synthesis and Preparation Methods

Salt Formation and Purification

The final step in preparing [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves salt formation through treatment of the free base with hydrogen chloride. This conversion to the hydrochloride salt offers several advantages:

  • Enhanced stability compared to the free base

  • Improved water solubility for biological testing

  • Easier handling and storage capabilities

  • Potential for crystallization, facilitating purification

Purification techniques for this compound typically include recrystallization from suitable solvent systems, which allows achievement of high purity levels (≥95%) as observed in commercial samples .

Chemical Reactivity and Stability

Stability Profile

[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride demonstrates reasonable stability under normal laboratory conditions. According to safety data information, the compound is stable under standard storage and handling conditions, though it should be protected from extreme conditions .

The stability of this compound is influenced by several structural features:

  • The pyrazole core provides aromatic stability

  • The trifluoroethyl group offers metabolic stability through the C-F bonds

  • The hydrochloride salt form stabilizes the basic amine functionality

Under thermal stress, the compound may decompose to produce hazardous byproducts including carbon oxides, nitrogen oxides, fluorine, hydrogen fluoride, chlorine, and hydrogen chloride. This decomposition profile is consistent with its chemical structure containing carbon, nitrogen, fluorine, and chlorine elements .

Reactive Centers

The molecule contains several potentially reactive centers:

  • The primary amine group, which can participate in nucleophilic substitution, acylation, and condensation reactions

  • The pyrazole nitrogen, which possesses weakly basic properties

  • The C-H bonds of the methylene groups, which may undergo functionalization under specific conditions

These reactive centers make the compound valuable as a building block for further chemical modifications in the synthesis of more complex structures .

Applications and Research Significance

Chemical Synthesis Applications

Beyond pharmaceutical applications, [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride serves as a useful intermediate in the synthesis of more complex organic compounds. The primary amine group can participate in numerous transformations:

  • Amide bond formation

  • Reductive amination reactions

  • Sulfonamide synthesis

  • Urea and carbamate formation

  • Heterocycle construction

These capabilities make the compound valuable in diverse synthetic applications, particularly in the preparation of compound libraries for screening programs .

Hazard TypeClassificationNotes
Acute ToxicityLimited data availableMay be harmful if swallowed, inhaled, or absorbed through skin
Skin Corrosion/IrritationPotential irritantMay cause skin irritation
Eye Damage/IrritationPotential irritantMay cause eye irritation
Respiratory EffectsMay cause respiratory irritationAvoid breathing dust/fumes
Environmental HazardsLimited data availableProper disposal recommended
SupplierCatalog/ReferencePackage SizesPurity
Enamine Ltd.Listed in product catalogVarious sizes including 1g, 2.5g, 5g, 10g, 100mg, 250mg, 500mg≥95%
BOC SciencesBB047223Multiple options available95%
Cymit Quimica3D-HHC031031g, 100mgNot specified
Various distributorsAvailable through chemical suppliersMultiple optionsTypically ≥95%

Related Compounds and Structural Analogs

Positional Isomers

Several positional isomers of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride have been documented, differing in the position of the aminomethyl group on the pyrazole ring. These structural variations can significantly impact biological activity and physicochemical properties :

  • [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride (CAS 1986298-02-5): Features the aminomethyl group at the 4-position instead of the 3-position

  • [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine (CAS 1328640-83-0): Positions the aminomethyl group at the 5-position of the pyrazole ring

These positional isomers offer valuable structure-activity relationship insights when compared with the 3-substituted compound.

Structural Modifications

Several structural analogs of [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride have been reported, featuring modifications to key structural elements :

  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazole (CAS 1053167-24-0): The parent compound lacking the aminomethyl substituent

  • [1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanol (CAS 1260379-38-1): Contains a hydroxymethyl group instead of an aminomethyl group at the 3-position

  • [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride (CAS 1864061-15-3): Features a difluoroethyl group instead of trifluoroethyl at the N1 position

These structural variations provide a diverse chemical space for exploring structure-property and structure-activity relationships in research applications.

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